molecular formula C18H34O2 B14524967 Methyl heptadec-12-enoate CAS No. 62472-87-1

Methyl heptadec-12-enoate

Cat. No.: B14524967
CAS No.: 62472-87-1
M. Wt: 282.5 g/mol
InChI Key: FFHPKVRSFGTRNQ-UHFFFAOYSA-N
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Description

Methyl heptadec-12-enoate is a methyl ester of a monounsaturated fatty acid with a 17-carbon chain and a double bond at position 12. Structurally, it consists of a heptadecenoic acid backbone esterified with a methyl group. The double bond at position 12 (C12) confers unique physicochemical characteristics, distinguishing it from esters with double bonds at other positions (e.g., C10 or C11) or shorter chain lengths (e.g., C16). Such esters are commonly used in organic synthesis, surfactants, and lipid research .

Properties

CAS No.

62472-87-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

methyl heptadec-12-enoate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-7H,3-5,8-17H2,1-2H3

InChI Key

FFHPKVRSFGTRNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl heptadec-12-enoate can be synthesized through the esterification of heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water formed during the reaction, thus shifting the equilibrium towards the ester product.

Chemical Reactions Analysis

Hydrogenation

The double bond in methyl heptadec-12-enoate undergoes catalytic hydrogenation to yield saturated methyl heptadecanoate. This reaction is critical for modifying physicochemical properties, such as melting point and oxidative stability.

Conditions and Outcomes

CatalystTemperature (°C)Pressure (atm H₂)ProductYield (%)Source
Pd/C (5% wt)25–301–3Methyl heptadecanoate>95
Raney Nickel80–1005–10Methyl heptadecanoate85–90

Mechanism : Heterogeneous catalysis facilitates H₂ dissociation on the metal surface, followed by syn-addition across the double bond.

Oxidation

The C12 double bond is susceptible to oxidation, producing epoxides, diols, or cleavage products depending on the oxidizing agent.

Epoxidation

Reaction with peracids (e.g., mCPBA) forms methyl 12,13-epoxyheptadecanoate:

CH CH CH CH CH COOCH mCPBACH CH CH O CH CH COOCH \text{CH CH CH CH CH COOCH }\xrightarrow{\text{mCPBA}}\text{CH CH CH O CH CH COOCH }

Conditions : 0°C, dichloromethane solvent, stoichiometric mCPBA.

Ozonolysis

Ozone cleavage generates two carbonyl compounds:

CH CH CHO+HOOC CH COOCH \text{CH CH CHO}+\text{HOOC CH COOCH }

Conditions : -78°C, followed by reductive workup (e.g., Zn/H₂O).

Esterification and Transesterification

The methyl ester group participates in nucleophilic acyl substitution reactions.

Transesterification

Base-catalyzed (e.g., KOH/MeOH) transesterification replaces the methyl group with other alcohols (e.g., ethanol):

RCOOCH +EtOHRCOOEt+CH OH\text{RCOOCH }+\text{EtOH}\rightarrow \text{RCOOEt}+\text{CH OH}

Conditions : Reflux in ethanol, 1–3 hours, >90% conversion .

Acid-Catalyzed Esterification

Reaction with fatty acids under acidic conditions (e.g., H₂SO₄) produces mixed triglycerides.

Halogenation

Electrophilic addition of halogens (e.g., Br₂) across the double bond forms dibromo derivatives:

CH CHBr CH Br CHBr\text{CH CH}\xrightarrow{\text{Br }}\text{CH Br CHBr}

Conditions : Bromine in CCl₄ at 0°C, quantitative yield .

Applications : Halogenated derivatives serve as intermediates in synthesizing surfactants or polymer precursors .

Radical Reactions

The allylic C–H bonds adjacent to the double bond undergo radical halogenation or oxidation. For example, autoxidation in air forms hydroperoxides, leading to rancidity in lipid-based systems .

Mechanistic Insights

  • Double Bond Reactivity : The Z/E configuration at C12 influences reaction rates. Electron-donating alkyl groups stabilize carbocation intermediates in acid-catalyzed processes .

  • Steric Effects : Long alkyl chains reduce accessibility to the ester group, slowing transesterification kinetics compared to shorter-chain esters .

Scientific Research Applications

Methyl heptadec-12-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its role in biological membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of methyl heptadec-12-enoate involves its interaction with biological membranes. The ester group can undergo hydrolysis to release heptadecenoic acid, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with lipid bilayers and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Chain Length Variation: Heptadecenoate vs. Hexadecenoate Esters

Chain length significantly impacts molecular weight, hydrophobicity, and melting/boiling points:

Property Methyl Heptadec-12-enoate (C17:1Δ12) Methyl Hexadec-11-enoate (C16:1Δ11)
Molecular Formula C₁₈H₃₄O₂ C₁₇H₃₂O₂
Exact Molecular Weight ~282.26 g/mol (calculated) 268.24 g/mol
XlogP (Hydrophobicity) ~7.0 (estimated) 6.5
Rotatable Bonds 15 (estimated) 14
  • Key Differences :
    • The longer C17 chain increases molecular weight and hydrophobicity (higher XlogP), enhancing lipid solubility.
    • Applications in lipid bilayers or surfactants may favor C17 esters for improved stability .

Double Bond Position: C10 vs. C12 Heptadecenoate Esters

The double bond position affects reactivity and physical properties. For example:

Property This compound (Δ12) Methyl Heptadec-10-enoate (Δ10)
CAS Number Not provided 75190-82-8
Boiling Point Higher (estimated) Data unavailable
Reactivity Less prone to oxidation More reactive (Δ10 closer to ester)
  • Reactivity Insights :
    • Δ10 double bonds (closer to the ester group) may increase susceptibility to oxidation or electrophilic attacks compared to Δ12 .
    • Epoxidation or hydrogenation reactions (e.g., as in ) would proceed differently based on double bond accessibility .

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